Product packaging for 2-Sulfamoylacetylphenol(Cat. No.:CAS No. 74538-97-9)

2-Sulfamoylacetylphenol

Numéro de catalogue: B1222155
Numéro CAS: 74538-97-9
Poids moléculaire: 215.23 g/mol
Clé InChI: MOISSRPSFZRNRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Sulfamoylacetylphenol (SMAP) is recognized in scientific literature primarily as the major metabolite of Zonisamide, a 1,2-benzisoxazole derivative used as a broad-spectrum antiepileptic drug . Zonisamide undergoes extensive hepatic metabolism, primarily via the cytochrome P450 3A4 enzyme, to form SMAP . As a metabolite, this compound itself is integral to pharmacokinetic and biotransformation studies aimed at understanding the disposition, metabolic pathways, and clearance of the parent drug Zonisamide . Research involving this compound is therefore essential for toxicological assessments and for elucidating the complete mechanism of action and metabolic fate of Zonisamide in preclinical and clinical research settings . The compound is offered as a high-purity reference standard to support such investigative work. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4S B1222155 2-Sulfamoylacetylphenol CAS No. 74538-97-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-hydroxyphenyl)-2-oxoethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4S/c9-14(12,13)5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOISSRPSFZRNRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996063
Record name 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide
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Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74538-97-9
Record name 2-Sulfamoylacetylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide
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Record name 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide
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Record name 2-SULFAMOYLACETYL PHENOL
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Synthetic Methodologies and Chemical Derivatization of 2 Sulfamoylacetylphenol

Established Synthetic Routes for 2-Sulfamoylacetylphenol

The primary established route to this compound is through the metabolic transformation of its precursor, zonisamide (B549257). However, other classical organic synthesis strategies, while not extensively reported for this specific molecule, can be inferred from the synthesis of structurally related compounds.

O-Acylation of Phenol (B47542) Derivatives in Synthesis

The O-acylation of phenols is a fundamental reaction in organic synthesis, often employed to introduce an acetyl group to a phenolic hydroxyl moiety. In the context of this compound, this strategy would theoretically involve the acylation of a pre-existing sulfonated aminophenol. While direct literature for this specific synthesis is sparse, the general mechanism involves the reaction of a phenol with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or catalyst. For instance, the acylation of phenols can be achieved using various methods, including the Fries rearrangement of phenyl acetate, which can yield ortho- and para-hydroxyacetophenones. google.comresearchgate.net The choice of catalyst and reaction conditions is critical to control the regioselectivity and yield of the desired product. google.com

Reduction-Mediated Pathways from Precursor Compounds

The most well-documented pathway to this compound is the reductive metabolism of zonisamide. google.com This biotransformation involves the cleavage of the 1,2-benzisoxazole (B1199462) ring of the zonisamide molecule. This process is primarily mediated by cytochrome P-450 (CYP) enzymes, particularly the CYP3A4 isoform, and also by the gut microbiota. google.comresearchgate.netnih.gov Studies have shown that this reduction is a major metabolic route for zonisamide, with a significant portion of the drug being converted to this compound and its subsequent glucuronide conjugate before excretion. google.com

Table 1: Key Factors in the Reductive Metabolism of Zonisamide to this compound

FactorDescription
Primary Enzyme Cytochrome P-450 3A4 (CYP3A4)
Cellular Location Primarily in the liver
Co-factor NADPH
Contributing Factor Gut microbiota, including species like Clostridium sporogenes
Resulting Product This compound

Alternative Sulfonation-Amination Strategies

Alternative synthetic approaches could involve the direct sulfonation of a 2-hydroxyacetophenone (B1195853) scaffold, followed by amination to form the sulfamoyl group. A relevant example can be found in patent literature describing the sulfonation of 2-hydroxyacetophenone using chlorosulfonic acid. google.com This initial step yields a sulfonyl chloride intermediate, which can then be reacted with ammonia (B1221849) or an amine to produce the corresponding sulfonamide. While the patent focuses on a different final product, the initial sulfonation step is a key transformation that could be adapted for the synthesis of this compound. The reaction conditions, such as temperature and the ratio of reactants, are critical for achieving high efficiency and regioselectivity. google.com

Design and Synthesis of this compound Analogues and Derivatives

The structural scaffold of this compound presents multiple opportunities for chemical modification to explore structure-activity relationships and develop new compounds with potentially enhanced molecular properties.

Structural Modification Strategies for Enhanced Molecular Properties

The design of analogues often focuses on modifying key functional groups to influence physicochemical properties like polarity, solubility, and receptor binding affinity. For phenolic sulfonamides, common strategies include:

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity.

Modification of the Sulfonamide Group: The sulfonamide moiety is a key pharmacophore. researchgate.net Altering the substituents on the nitrogen atom can significantly impact the compound's properties. For example, N-alkylation or N-arylation can change the hydrogen bonding capacity and lipophilicity.

Alteration of the Acetyl Group: The acetyl group can be modified through various chemical transformations, such as reduction to an alcohol or conversion to other functional groups, to probe its role in biological interactions.

Studies on related sulfonamide-containing compounds have shown that such modifications can lead to derivatives with improved druglikeness and biological activity. acs.org

Table 2: Potential Structural Modifications of this compound

Modification SitePotential ModificationPotential Impact on Properties
Phenolic -OH Etherification, EsterificationAltered polarity and solubility
Aromatic Ring Halogenation, Nitration, AlkylationModified electronic and steric profile
Sulfonamide -NH2 N-alkylation, N-acylationChanged hydrogen bonding and lipophilicity
Acetyl C=O Reduction to alcohol, Conversion to oximeAltered chemical reactivity and binding

Combinatorial Chemistry Approaches in Derivative Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds. acs.orgresearchgate.netekb.eg This approach is particularly well-suited for exploring the chemical space around a core scaffold like this compound. By systematically varying the substituents at different positions on the molecule, a diverse library of analogues can be generated and screened for desired properties.

For sulfonamide derivatives, combinatorial synthesis often involves reacting a sulfonyl chloride intermediate with a library of different amines. researchgate.net This parallel synthesis approach allows for the efficient creation of a multitude of N-substituted sulfonamides. Similarly, the phenolic hydroxyl and the acetyl group can be targeted for modification using combinatorial techniques to generate a comprehensive library of this compound derivatives for further investigation.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to develop more environmentally benign and sustainable synthetic processes. semanticscholar.org In the context of this compound synthesis, this involves exploring safer solvents, reducing waste, and improving energy efficiency. acs.org

One key principle is the use of renewable feedstocks. acs.org For instance, glucose, an abundant and eco-friendly natural product, has been explored as a reductant in various organic syntheses. d-nb.info Its application could provide a greener alternative to traditional reducing agents in the synthesis of this compound and its derivatives. Another approach is the use of deep eutectic solvents (DESs), which are biodegradable and can act as both a reaction medium and a catalyst. mdpi.comrsc.org For example, a DES composed of erbium trichloride (B1173362) and urea (B33335) has been successfully used in the synthesis of cellulose (B213188) carbamate, demonstrating the potential of such systems in eco-friendly chemical derivatization. mdpi.com

Furthermore, the development of one-pot reaction cascades, where multiple reaction steps are performed in a single reactor, can significantly reduce solvent usage and purification steps, thereby minimizing waste. d-nb.info Photocatalytic and electrochemical methods also represent promising green synthesis strategies, offering new avenues for constructing complex molecules like pyrrole (B145914) derivatives from diverse precursors. rsc.org The adoption of such green chemistry approaches in the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes. iupac.org

Advanced Purification and Characterization Techniques for Novel Compounds

The purification and characterization of newly synthesized compounds are crucial steps to ensure their purity, identity, and structural integrity. royalsocietypublishing.orgnano-ntp.com For novel derivatives of this compound, a combination of advanced analytical techniques is employed.

Purification Techniques:

A variety of methods are available for the purification of organic compounds, with the choice depending on the properties of the compound and the nature of the impurities. masterorganicchemistry.com

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for separating and purifying compounds from complex mixtures. royalsocietypublishing.orgspringernature.com It is particularly useful for the purification of phenolic compounds. springernature.comnih.gov Other chromatographic methods include gas chromatography (GC) and thin-layer chromatography (TLC), which are often used to monitor the progress of reactions. nano-ntp.commasterorganicchemistry.com

Distillation: This method is suitable for separating compounds with different boiling points and is often used for purifying liquid samples. masterorganicchemistry.commdpi.com Steam distillation can be employed for high-concentration phenol solutions. mdpi.com

Crystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid compounds. royalsocietypublishing.orgmasterorganicchemistry.com The process relies on the principle that the desired compound is less soluble in the solvent at lower temperatures than the impurities. masterorganicchemistry.com

Extraction: Liquid-liquid extraction is a non-destructive method that separates compounds based on their relative solubilities in two immiscible liquids. mdpi.com This technique is applicable for treating phenolic compounds in aqueous solutions at various concentrations. mdpi.com

Characterization Techniques:

Once a compound has been purified, its structure and properties are determined using a range of spectroscopic and analytical methods. acs.orgwiley.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule, which is essential for structural elucidation. royalsocietypublishing.orgnano-ntp.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in confirming the structure of complex molecules. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity. royalsocietypublishing.orgacs.org High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. acs.org Techniques like HPLC coupled with mass spectrometry (HPLC-MS) are powerful tools for the analysis of complex mixtures. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies. nano-ntp.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which is used to confirm its empirical formula. royalsocietypublishing.org

The following table summarizes the key purification and characterization techniques used for novel organic compounds:

Technique Purpose References
Purification
High-Performance Liquid Chromatography (HPLC)Separation and purification of compounds royalsocietypublishing.orgspringernature.comnih.gov
Gas Chromatography (GC)Separation of volatile compounds royalsocietypublishing.orgmasterorganicchemistry.com
CrystallizationPurification of solid compounds royalsocietypublishing.orgmasterorganicchemistry.com
DistillationPurification of liquid compounds masterorganicchemistry.commdpi.com
ExtractionSeparation based on solubility mdpi.com
Characterization
Nuclear Magnetic Resonance (NMR)Structural elucidation royalsocietypublishing.orgnano-ntp.comnih.gov
Mass Spectrometry (MS)Molecular weight and formula determination royalsocietypublishing.orgacs.orgmdpi.com
Infrared (IR) SpectroscopyFunctional group identification nano-ntp.com
Elemental AnalysisDetermination of elemental composition royalsocietypublishing.org

Metabolic Formation and Enzymatic Regulation of 2 Sulfamoylacetylphenol

Role of Cytochrome P450 Enzymes in Zonisamide (B549257) Metabolism to 2-Sulfamoylacetylphenol

The reductive metabolism of zonisamide to SMAP is principally mediated by the cytochrome P450 (CYP450) superfamily of enzymes located in liver microsomes. nih.govnih.gov This conversion occurs under both anaerobic and aerobic conditions. nih.govtandfonline.com The reaction is almost entirely inhibited by carbon monoxide, confirming the central role of CYP450 enzymes. nih.gov Furthermore, the metabolism is increased by pretreatment with inducers of these enzymes, such as phenobarbital (B1680315) and pregnenolone (B344588) 16α-carbonitrile. nih.gov

Multiple isoforms of the cytochrome P450 system are capable of catalyzing the reduction of zonisamide. nih.gov However, research consistently points to CYP3A4 as the primary enzyme responsible for this metabolic conversion in humans. nih.govcambridge.orgdrugbank.comneupsykey.comneurology.orgfda.gov The central role of CYP3A4 is supported by inhibition studies, where known CYP3A4 inhibitors like ketoconazole (B1673606) and cimetidine (B194882) significantly reduce the formation of SMAP. tandfonline.comneupsykey.com

While CYP3A4 is predominant, other isoforms, including CYP3A5 and CYP2C19, also contribute to the metabolism of zonisamide, albeit to a lesser extent. nih.govneupsykey.comnih.govmdpi.com The intrinsic clearance (Vmax/KM) of CYP3A4 for this reaction is markedly higher than that of CYP2C19 and CYP3A5, which, combined with its abundance in the human liver, solidifies its primary role. nih.gov The involvement of CYP2C19 is supported by pharmacogenetic studies showing that individuals with defective CYP2C19 alleles exhibit lower zonisamide clearance. nih.govmdpi.com In contrast, the CYP3A5*3 genotype does not appear to have a major impact on zonisamide pharmacokinetics. nih.govmdpi.com

CYP450 IsoformRole in Zonisamide MetabolismSupporting Evidence
CYP3A4Primarily responsible for the reductive conversion to this compound (SMAP). nih.govcambridge.orgdrugbank.comneupsykey.comneurology.orgfda.govHigh intrinsic clearance (Vmax/KM); metabolism is significantly inhibited by specific CYP3A4 inhibitors (e.g., ketoconazole). nih.govneupsykey.com
CYP3A5Contributes to zonisamide metabolism to a minor extent. nih.govneupsykey.comwikipedia.orgCapable of catalyzing zonisamide reduction in studies with expressed human CYPs. nih.gov
CYP2C19Contributes to zonisamide metabolism to a minor extent. nih.govneupsykey.comCapable of catalyzing the reaction; genetic polymorphisms affecting this enzyme are associated with altered zonisamide clearance. nih.govmdpi.com

The reductive cleavage of the zonisamide ring by cytochrome P450 enzymes is a process dependent on the presence of a reducing equivalent. The required cofactor for this enzymatic conversion is Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADPH). nih.govnih.govtandfonline.com Studies using rat liver microsomes have demonstrated that the rate of the NADPH-dependent reaction is significantly more rapid than reactions dependent on NADH. nih.gov Furthermore, no synergistic effect was observed when NADH was added to the NADPH-dependent reaction. nih.gov

Significant interspecies variation exists in the metabolic rate of zonisamide to SMAP. Studies examining the zonisamide reductase activity in liver cytosols and microsomes have revealed marked differences among various animal species. nih.gov In rabbits, hamsters, mice, and guinea pigs, the zonisamide reductase activity of liver cytosols was found to be much higher than that of liver microsomes. nih.gov Conversely, research in rats has shown that the NADPH-dependent microsomal activity exhibits less variation between strains compared to the cytosolic activity, which showed marked strain differences. nih.gov The catalytic activity of aldehyde oxidase, another enzyme implicated in this pathway, also shows considerable species-dependent differences, with activity generally highest in monkeys and humans and lowest in mice and rats. researchgate.net

Cofactor Dependencies in Enzymatic Conversion (e.g., NADPH)

Influence of Aldehyde Oxidase on this compound Synthesis

In addition to the microsomal cytochrome P450 system, the cytosolic enzyme aldehyde oxidase (AOX) plays a role in the reductive metabolism of zonisamide. nih.govhmdb.ca Research has shown that rabbit and rat liver aldehyde oxidase can reduce zonisamide to SMAP when supplied with an appropriate electron donor. nih.gov The zonisamide reductase activity in liver cytosol is significantly inhibited by menadione, a known inhibitor of aldehyde oxidase, further suggesting the enzyme's involvement. nih.gov The kinetic parameters for this reaction by aldehyde oxidase show variability between species. nih.gov

SpeciesEnzyme SourceApparent KM (μM)Apparent Vmax (nmol/10 min/mg protein)Reference
RabbitLiver Aldehyde Oxidase21742 nih.gov
RatLiver Aldehyde Oxidase542382 nih.gov

Contribution of Gut Microbiota to Zonisamide Reduction and this compound Formation

The enzymatic mechanism within the gut microbiota involves the reductive cleavage of the 1,2-benzisoxazole (B1199462) ring of zonisamide. oup.comnih.gov Research has identified specific anaerobic bacteria responsible for this biotransformation. When eight pure strains of intestinal bacteria were tested for zonisamide reductase activity, the highest activity was observed in Clostridium sporogenes. oup.comnih.govnih.gov Other studies suggest that bacteria from the Bacteroides and Clostridium genera are major contributors to this metabolic process. tandfonline.com More recent computational models have also predicted that genera such as Delftia, Lysinibacillus, and Cronobacter may possess the enzymatic machinery to perform this reduction. frontiersin.org

Impact of Microbiome Composition on Drug Biotransformation

The human gut microbiota is increasingly recognized as a critical factor in the biotransformation of xenobiotics, including many pharmaceutical drugs. nih.govcsic.es These intestinal microbes possess a vast and diverse enzymatic capacity that can significantly alter the chemical structure of orally administered compounds, thereby influencing their metabolic fate. taylorandfrancis.com The biotransformation of the anticonvulsant drug zonisamide into its primary metabolite, this compound (SMAP), serves as a clear example of this microbial influence. csic.esresearchgate.net

The formation of this compound from zonisamide occurs through the reductive cleavage of the parent drug's 1,2-benzisoxazole ring. nih.govnih.gov While some of this metabolic activity occurs in the liver, research has demonstrated that intestinal bacteria play a major role in this specific reductive process. nih.gov Studies in rats have shown that treatment with antibiotics significantly diminishes the excretion of this compound following zonisamide administration, with levels being restored after the reintroduction of gut microflora. nih.gov This highlights the direct and substantial contribution of the microbial community to the drug's metabolism. nih.gov

Further investigations into the specific bacterial strains responsible have identified several with the capacity for this biotransformation. Among eight pure strains of intestinal bacteria tested, Clostridium sporogenes exhibited the highest zonisamide reductase activity. nih.gov Bifidobacterium bifidum also demonstrated notable reductive activity. nih.govresearchgate.net This indicates that the composition of an individual's gut microbiome can directly affect the rate and extent of this compound formation. nih.govnih.gov

Table 1: Research Findings on the Role of Gut Microbiota in this compound Formation

ParameterDescriptionSource(s)
Parent Compound Zonisamide nih.govnih.gov
Metabolite This compound (SMAP) nih.govnih.gov
Metabolic Reaction Reductive cleavage of the 1,2-benzisoxazole ring nih.govnih.gov
Key Mediators Intestinal microbiota taylorandfrancis.comnih.gov
Bacterial Species Implicated Clostridium sporogenes (highest activity), Bifidobacterium bifidum nih.govnih.govresearchgate.net
Experimental Evidence Antibiotic treatment in rats significantly reduced SMAP excretion, which was restored upon microflora re-contamination. nih.gov

Investigating the Glucuronidation of this compound

Following its formation, this compound undergoes further metabolism via Phase II conjugation, specifically through glucuronidation. researchgate.net Glucuronidation is a major metabolic pathway that converts lipophilic compounds into more water-soluble, excretable metabolites known as glucuronides. wikipedia.orgnih.gov This process is crucial for the detoxification and elimination of a wide variety of substances, including drugs and their metabolites. wikipedia.org

The reaction involves the covalent linkage of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the substrate. nih.gov This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov In the case of this compound, this metabolic step results in the formation of SMAP-glucuronide. researchgate.netfda.govfda.gov This conjugated form is significantly more water-soluble, facilitating its excretion from the body, primarily in the urine. nih.govfda.gov

Table 2: Detailed Findings on the Glucuronidation of this compound

ParameterDescriptionSource(s)
Substrate This compound (SMAP) researchgate.netfda.gov
Metabolic Process Glucuronidation (Phase II Conjugation) researchgate.netwikipedia.org
Resulting Conjugate SMAP-glucuronide fda.govfda.gov
Enzyme Superfamily UDP-glucuronosyltransferases (UGTs) nih.govnih.gov
Cofactor Uridine diphosphate glucuronic acid (UDPGA) nih.gov
Primary Organ Liver wikipedia.orgnih.gov
Purpose To increase water solubility for elimination via urine. wikipedia.org

Biological Relevance and Molecular Interactions of 2 Sulfamoylacetylphenol

Evaluation of 2-Sulfamoylacetylphenol in Pre-clinical Biological Models (excluding clinical human trials)

Pre-clinical studies, primarily in rodent models, have been instrumental in elucidating the formation and effects of this compound.

Impact on Parent Drug Pharmacokinetics and Disposition

This compound is primarily known as a major metabolite of the antiepileptic drug Zonisamide (B549257). Its formation is a critical aspect of Zonisamide's disposition in the body. The metabolism of Zonisamide occurs via two main pathways: N-acetylation and the reductive cleavage of its benzisoxazole ring to form this compound (SMAP). drugbank.comeuropa.eucambridge.org This reduction is mediated by cytochrome P450 enzymes in the liver, specifically the CYP3A4 isoform, and also occurs under both anaerobic and aerobic conditions in rat liver microsomes. drugbank.comneupsykey.comnih.govnih.gov

Table 1: Pre-clinical Findings on the Formation of this compound and its Impact on Zonisamide Pharmacokinetics

FindingModel/SystemKey ObservationReference
Metabolic PathwayGeneralZonisamide is metabolized via reductive cleavage to form this compound (SMAP). drugbank.comeuropa.eu
Hepatic MetabolismRat Liver MicrosomesThe reduction is mediated by cytochrome P450 enzymes, particularly CYP3A4, under both aerobic and anaerobic conditions. neupsykey.comnih.govnih.gov
Gut Microbiota RoleRat ModelIntestinal bacteria play a major role in the reductive metabolism of Zonisamide to SMAP. nih.gov
Effect of AntibioticsRat ModelAntibiotic treatment significantly decreased the excretion of SMAP, confirming the role of gut flora. nih.gov
ExcretionGeneralApproximately 50% of a Zonisamide dose is excreted as the glucuronide conjugate of SMAP. drugbank.comresearchgate.net

Potential as a Pharmacological Inactivator of Drugs

The conversion of a parent drug to its metabolites can result in pharmacological inactivation. The metabolites of Zonisamide, including this compound, are considered to be devoid of anticonvulsant activity. europa.eucambridge.org Therefore, the metabolic process that forms this compound is a pathway for the pharmacological inactivation of Zonisamide. windows.net The extensive biotransformation of Zonisamide to this inactive metabolite by the gut microbiota can influence the parent drug's efficacy and safety profile. This role of the intestinal flora in modifying and inactivating drugs is a critical factor in pharmacology, as it can affect the bioavailability and therapeutic outcome of a treatment. researchgate.net

Exploration of Intrinsic Biological Activities of this compound (if any)

Beyond its role as a metabolite, research has begun to explore whether this compound possesses its own biological activities.

Investigation of Enzyme Inhibition Potentials (e.g., Carbonic Anhydrase, Dihydropteroate (B1496061) Synthetase, COX-2)

While the parent drug Zonisamide is known to be a weak carbonic anhydrase inhibitor, specific studies detailing the direct inhibitory activity of this compound on this or other enzymes are limited. europa.euneupsykey.com However, as a member of the sulfonamide class of compounds, it belongs to a group of molecules renowned for their enzyme-inhibiting properties. nih.govekb.eg

Carbonic Anhydrase (CA): Sulfonamides are classic inhibitors of carbonic anhydrase, a property utilized in drugs for glaucoma and diuresis. nih.govajchem-b.comnih.gov The primary sulfonamide group is a key feature for binding to the zinc ion in the active site of CA isoforms. nih.gov

Dihydropteroate Synthetase (DHPS): The antibacterial action of sulfonamides is based on their ability to act as competitive inhibitors of DHPS, an essential enzyme in the bacterial synthesis of folic acid. By mimicking the natural substrate, p-aminobenzoic acid (PABA), they block the pathway, leading to a bacteriostatic effect. ajchem-b.com

Cyclooxygenase-2 (COX-2): Certain sulfonamides, such as celecoxib, are designed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. nih.gov This demonstrates that the sulfonamide structure can be adapted to target enzymes in inflammatory pathways.

Although direct evidence for this compound is not prominent, its structural class suggests a potential for such interactions, which may be an area for future investigation.

Table 2: Known Enzyme Inhibition by the Sulfonamide Class of Compounds

Enzyme TargetMechanism/EffectTherapeutic RelevanceReference
Carbonic Anhydrase (CA)Inhibition of the enzyme, which catalyzes CO2 hydration.Used in treatments for glaucoma, diuresis, and other conditions. nih.govajchem-b.com
Dihydropteroate Synthetase (DHPS)Competitive inhibition, blocking folic acid synthesis in bacteria.Foundation of their antibacterial (bacteriostatic) action.
Cyclooxygenase-2 (COX-2)Selective inhibition to reduce inflammation and pain.Basis for a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies on Modulation of Oxidative Stress Pathways

Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in numerous pathologies. nih.govfrontiersin.org The pathways involved in the action of this compound are suggested to include the modulation of oxidative stress. While direct pre-clinical studies on the antioxidant or pro-oxidant effects of this compound itself are not extensively detailed, the context of its parent drug, Zonisamide, suggests this is a relevant area of investigation. Disruptions in gut microbiota, which are responsible for producing this compound, have been linked to immune activation and oxidative stress. researchgate.net Although pre-clinical findings on antioxidants have not always translated to human therapies, exploring the specific effects of metabolites like this compound on cellular redox balance remains a topic of interest. nih.gov

Antibacterial and Anti-inflammatory Properties of Related Sulfonamide Compounds

The sulfonamide chemical group is the foundation for a wide array of drugs with established antibacterial and anti-inflammatory effects. drugs.com

Antibacterial Properties: Sulfonamides were the first broadly effective synthetic antimicrobials. Their primary mechanism is the competitive inhibition of the bacterial enzyme dihydropteroate synthetase (DHPS), which halts the production of folic acid, a nutrient essential for bacterial DNA synthesis and replication. nih.govajchem-b.com This action is effective against a range of gram-positive and gram-negative bacteria. nih.govajchem-b.com Research has also shown that the sulfonamide moiety in compounds like this compound is known to interfere with bacterial folic acid synthesis.

Anti-inflammatory Properties: Beyond their antimicrobial use, many sulfonamide-based drugs exhibit anti-inflammatory activity. ajchem-b.comdrugs.com This includes drugs like sulfasalazine, used for inflammatory bowel disease, and selective COX-2 inhibitors like celecoxib, used for arthritis. drugs.com The anti-inflammatory mechanisms can involve the inhibition of key enzymes in inflammatory cascades, such as cyclooxygenases. nih.govnih.gov

Mechanisms of Molecular Interaction with Biological Targets (e.g., Cytochrome P450 enzymes)

The primary documented biological interaction for this compound (SMAP) involves its formation from the antiepileptic drug zonisamide through the action of Cytochrome P450 (CYP) enzymes. nih.govnih.gov This metabolic conversion is a reductive process, where the 1,2-benzisoxazole (B1199462) ring of zonisamide is cleaved to yield SMAP. This reaction has been observed in human and rat liver microsomes and is also carried out by intestinal microbiota. nih.govnih.govnih.gov

Studies have identified the specific CYP isoforms responsible for this transformation. Research using human liver microsomes has shown that CYP3A4 is the principal enzyme involved in the metabolism of zonisamide to SMAP. nih.govuc.pt Other isoforms, such as CYP3A5 and CYP2C19, also contribute, but to a lesser degree. uc.pt The reaction is dependent on NADPH and can occur under both anaerobic and aerobic conditions. nih.govnih.gov The involvement of Cytochrome P450 is further confirmed by the significant inhibition of SMAP formation by known CYP inhibitors like carbon monoxide, ketoconazole (B1673606), and cimetidine (B194882). nih.govnih.gov An antibody specific to P450 3A4 almost completely inhibits the reaction, reinforcing the central role of this enzyme subfamily. nih.gov

Beyond its formation by hepatic enzymes, SMAP is also produced by the metabolic activity of gut bacteria. nih.govsci-hub.se Certain species, such as Clostridium sporogenes and Bifidobacterium bifidum, have been shown to possess high reductive activity towards zonisamide, leading to the formation of SMAP. nih.gov

Ligand-Protein Binding Dynamics and Energetics

The binding dynamics related to this compound primarily concern the interaction of its parent compound, zonisamide, with Cytochrome P450 enzymes. The efficiency of SMAP formation is directly linked to the binding and catalytic activity of these enzymes.

Quantitative studies have established a strong correlation between the rate of SMAP formation from zonisamide and the activity of testosterone (B1683101) 6β-hydroxylase (r² = 0.96), a well-known marker for CYP3A4 activity. nih.gov This indicates that the binding and turnover of zonisamide by CYP3A4 is the rate-limiting step in this metabolic pathway. Furthermore, the formation of SMAP correlates closely with the immunoquantified amount of the P450 3A enzyme in human liver microsomes. nih.gov

The interaction is further characterized by its susceptibility to various inhibitors that bind to the Cytochrome P450 enzyme, thereby preventing the metabolism of zonisamide.

Table 1: Factors Influencing the Formation of this compound (SMAP) via Cytochrome P450

Factor Effect on SMAP Formation Enzyme System Implicated Reference
NADPH Required for the reaction Cytochrome P450 nih.gov
Anti-P450 3A4 Antibody Almost complete inhibition Cytochrome P450 3A4 nih.gov
Ketoconazole Substantial inhibition Cytochrome P450 nih.govnih.gov
Cimetidine Remarkable/Substantial inhibition Cytochrome P450 nih.govnih.gov
Carbon Monoxide Remarkable/Substantial inhibition Cytochrome P450 nih.govnih.gov
n-Octylamine Remarkable inhibition Cytochrome P450 nih.gov

While detailed thermodynamic data or dissociation constants (K D) for the binding of this compound itself to biological targets are not extensively documented in the reviewed literature, the data on its formation underscore a specific and high-affinity interaction between the substrate zonisamide and the active site of CYP3A4.

Allosteric Modulation and Conformational Changes

Allosteric modulation refers to the process where a molecule binds to a site on a protein that is distinct from the primary active site (the orthosteric site). nih.govuniversiteitleiden.nl This binding event induces a conformational change in the protein, altering its activity, such as its affinity or efficacy for the endogenous ligand. universiteitleiden.nl Allosteric modulators can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the protein's function. nih.govnih.gov

Currently, there is no direct scientific evidence to suggest that this compound functions as an allosteric modulator of Cytochrome P450 or other protein targets. Research has primarily focused on its role as a metabolite. nih.govucdavis.edu

However, the mechanism of its formation from zonisamide can be influenced by compounds that may act allosterically on CYP enzymes. For instance, some non-competitive inhibitors bind to an allosteric site to reduce enzyme activity. nih.gov The inhibition of zonisamide metabolism by substances like ketoconazole, a known inhibitor of CYP3A4, points to the complex regulation of the enzyme responsible for producing SMAP. nih.govnih.gov These interactions, which can involve binding to sites other than the active site, lead to conformational changes in the enzyme that prevent it from effectively metabolizing its substrate. While this pertains to the regulation of the enzyme that produces SMAP, it highlights the principle of allosteric control and conformational changes within the relevant biological system. The structural properties of some molecules, such as a 2'-hydroxyl group, can regulate the conformational freedom of the molecule, which is essential for its biological properties. nih.gov However, specific studies detailing conformational changes induced by the binding of this compound itself are lacking.

Table of Mentioned Compounds

Compound Name
This compound (SMAP)
Zonisamide
Testosterone
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate)
Ketoconazole
Cimetidine
Carbon Monoxide
n-Octylamine
Clostridium sporogenes

Structure Activity Relationship Sar Studies of 2 Sulfamoylacetylphenol and Its Analogues

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. dergipark.org.tr For a compound to interact with its biological target, specific features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups must be correctly positioned. nih.gov

In the context of compounds structurally related to 2-sulfamoylacetylphenol, which often act as enzyme inhibitors, several key pharmacophoric features have been identified. For instance, in the study of carbonic anhydrase inhibitors, which share the sulfonamide group, common pharmacophoric features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings, and hydrophobic regions. dergipark.org.trmdpi.com One study on 1,3,4-thiadiazole (B1197879) derivatives, which are also carbonic anhydrase inhibitors, identified three hydrogen bond donors and two aromatic rings as critical pharmacophoric features. mdpi.com Another pharmacophore model developed for SARS-CoV-2 inhibitors highlighted the importance of one aromatic ring, three hydrogen donors, and five hydrogen acceptors. jppres.com

The sulfamoyl group (-SO₂NH₂) itself is a significant pharmacophoric element, often involved in crucial interactions with the target protein. For example, in sulfonamide inhibitors of human carbonic anhydrase C, the sulfonamide moiety interacts with the zinc ion in the active site. nih.gov The acetylphenol portion of the molecule also contributes to binding, likely through aromatic and hydrophobic interactions. nih.gov

A typical pharmacophore model for a related class of inhibitors might include:

A hydrogen bond acceptor (e.g., the carbonyl group).

A hydrogen bond donor (e.g., the sulfonamide NH).

An aromatic ring (the phenol (B47542) ring).

A hydrophobic feature.

The spatial arrangement of these features is critical for optimal binding to the target receptor and eliciting a biological response. jppres.com

Positional and Substituent Effects on Biological Response

The biological activity of this compound analogues can be significantly altered by changing the position and nature of substituents on the molecule. These modifications can affect the compound's electronic properties, hydrophobicity, and steric profile, which in turn influence its interaction with the biological target.

For example, in a series of 2-phenylaminopyrimidine derivatives, the introduction of a double bond to create an α,β-unsaturated acylamide was a key design strategy. mdpi.com Subsequent variations in substituents on the phenyl ring led to a range of potencies, with an (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide derivative showing significantly higher potency than the parent compound. mdpi.com

In the case of sulfonamide inhibitors of carbonic anhydrase, substituents on the aromatic or heterocyclic rings play a crucial role. nih.gov Hydrogen bond accepting groups at the para or meta positions of small aromatic sulfonamides can enhance inhibitory power by interacting with hydrophilic residues in the enzyme's active site. nih.gov Conversely, steric hindrance from substituents can lead to reduced activity. For instance, the relative inactivity of some thiazide diuretics has been attributed to the steric interaction of an ortho chlorine atom with the enzyme's receptor cavity. nih.gov

The biotransformation of zonisamide (B549257) to this compound is influenced by the presence of other compounds, indicating that substituent-like interactions can affect its metabolic pathway. researchgate.net Cimetidine (B194882), for example, can inhibit this transformation in a dose-dependent manner. researchgate.net Furthermore, the reductive metabolism of zonisamide is affected by inducers of cytochrome P-450 enzymes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ufv.br

The development of a QSAR model begins with a dataset of compounds with known biological activities. ufv.br This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. Multiple Linear Regression (MLR) and other statistical methods are then employed to create a mathematical equation that correlates the compounds' structural features (descriptors) with their activity.

For example, a QSAR study on a series of sulfonyl-containing compounds used a dataset of 35 derivatives to develop a model for their antifungal activity. ufv.br The activities were expressed as pEC50 values. ufv.br In another study on peptidomimetic derivatives, a QSAR model was developed to predict their anti-MERS-CoV activity using a dataset of 43 compounds.

The goal is to generate a model that can accurately predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. spu.edu.sy

QSAR models are built using molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. researchgate.net These can include electronic descriptors (like HOMO and LUMO energies), steric descriptors, and hydrophobic descriptors (like logP). researchcommons.org In a study of sulfonyl-containing fungicides, a total of 1907 descriptors were calculated for each compound. ufv.br

The statistical quality of a QSAR model is assessed using several parameters:

Coefficient of determination (R²) : This value indicates how well the model fits the data, with values closer to 1.0 being better. spu.edu.sy An R² value of 0.8757 was reported for a 3D-QSAR model of carbonic anhydrase inhibitors. mdpi.com

Cross-validated R² (Q²) : This parameter assesses the model's predictive ability through internal validation techniques like leave-one-out (LOO) cross-validation. A Q² value of 0.7888 was achieved for the aforementioned carbonic anhydrase inhibitor model. mdpi.com

External validation : The model's predictive power is further tested using an external test set of compounds not used in model development. The predicted activities are compared to the experimental values.

Variance Inflation Factor (VIF) : This is used to check for multicollinearity among the descriptors. Values between 1 and 5 are generally considered acceptable. ufv.br

The Williams plot is a graphical tool used to assess the applicability domain of the model, helping to identify outliers and influential chemicals.

Development of Predictive QSAR Models

Rational Design Principles for Novel this compound Derivatives

Rational drug design aims to develop new compounds based on a thorough understanding of their biological target and the principles of SAR. nih.gov This approach has been successfully applied to various classes of compounds, including derivatives structurally related to this compound.

Key principles for the rational design of novel this compound derivatives include:

Scaffold Modification : The core this compound structure can be modified to improve its properties. For instance, in the design of novel 2,5-diketopiperazine derivatives as HDAC6 inhibitors, a natural product scaffold was used as a starting point. cofc.edu

Substituent Optimization : Based on SAR and QSAR studies, substituents can be added or modified to enhance biological activity. This could involve adding groups that can form additional hydrogen bonds, or optimizing the hydrophobicity of a particular region of the molecule. rsc.org For example, the design of stilbene (B7821643) derivatives involves considering structural changes and different substitutions on the phenyl rings to improve medicinal effects. rsc.org

Introduction of Specific Moieties : In the design of 2-phenylaminopyrimidine derivatives, an α,β-unsaturated acylamide moiety was introduced to potentially react with nucleophilic groups in the target kinase domain. mdpi.com

Stereochemical Considerations : The three-dimensional arrangement of atoms is critical for biological activity. The design of chiral spirooxindoles as dual MDM2-CDK4 inhibitors demonstrated that the appropriate stereochemistry was key to their inhibitory activity, with significant differences in potency observed between stereoisomers. nih.gov

By integrating data from pharmacophore modeling, SAR, and QSAR studies, medicinal chemists can rationally design new this compound derivatives with improved potency and selectivity.

Computational Chemistry and in Silico Approaches in 2 Sulfamoylacetylphenol Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. jscimedcentral.com This method is crucial for understanding the initial stages of drug action and for designing more potent and selective compounds.

Molecular docking simulations are employed to predict how 2-Sulfamoylacetylphenol or its derivatives fit into the binding site of a biological target. jscimedcentral.com These simulations generate various possible binding poses and rank them based on a scoring function, which estimates the binding affinity. jscimedcentral.com The pose with the most favorable score represents the most likely binding mode. rsc.org This information is instrumental in rational drug design, allowing for the structural modification of the ligand to enhance its binding affinity and selectivity. researchgate.net For instance, different docking algorithms can predict distinct binding modes with similar scores, highlighting the importance of considering multiple potential interactions. rsc.org

Docking Parameter Description Relevance in this compound Research
Binding Affinity (kcal/mol) A measure of the strength of the interaction between the ligand and the target. Lower values indicate stronger binding.Predicts the potency of this compound derivatives as potential inhibitors.
Binding Mode The specific orientation and conformation of the ligand within the target's binding site.Elucidates the key interactions responsible for the biological activity of this compound.
Scoring Function An algorithm used to rank different docking poses based on their predicted binding affinity.Helps in identifying the most probable binding conformation of this compound.

The stability of the ligand-target complex is largely determined by non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. plos.orgthescipub.com Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom and another nearby electronegative atom. nih.gov Hydrophobic interactions occur when nonpolar regions of the ligand and the target associate to minimize their contact with water. nih.gov

Computational analysis can precisely map these interactions for this compound within a target's active site. Identifying the key amino acid residues involved in forming these bonds provides a roadmap for optimizing the ligand's structure to maximize these favorable interactions, thereby improving its binding affinity and efficacy. researchgate.net

Prediction of Binding Modes and Affinities

Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Kinetics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target. nih.govinflibnet.ac.in This is crucial because proteins are not rigid structures and their binding pockets can change shape. nih.gov

For this compound, MD simulations can reveal the stability of the predicted binding poses obtained from docking studies. biorxiv.org By simulating the system over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it dissociates, and how the protein's conformation adapts to the presence of the ligand. nih.govrsc.org These simulations can also provide information on the kinetics of binding, such as the rates of association and dissociation.

Quantum Chemical Calculations to Characterize Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. google.com Methods like Density Functional Theory (DFT) can be applied to this compound to understand its electronic structure, including the distribution of electron density and the energies of its molecular orbitals. nih.govunipd.it

This information is valuable for several reasons. The molecular electrostatic potential map, for example, can indicate which parts of the molecule are more likely to engage in electrostatic interactions. unipd.it The energies of the frontier molecular orbitals (HOMO and LUMO) are related to the molecule's reactivity and can help in predicting its chemical behavior. nih.gov These calculations provide a fundamental understanding of the molecule's intrinsic properties that govern its interactions with biological targets. aps.orgarxiv.org

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Tools (focusing on theoretical predictions)

For a compound to be a successful drug, it must not only bind to its target effectively but also possess favorable ADMET properties. nih.gov Computational tools play a significant role in predicting these properties early in the drug discovery process, helping to identify and filter out candidates with poor pharmacokinetic profiles. nih.govmdpi.com

A variety of software and web-based tools are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicity. click2drug.orgresearchgate.net These predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological or physicochemical properties. sygnaturediscovery.com For this compound, these in silico ADMET predictions can guide its chemical modification to improve its drug-like properties.

ADMET Property Computational Prediction Tool/Method Significance for this compound
Absorption QikProp, ADMETlabPredicts oral bioavailability and intestinal absorption. nih.govmdpi.com
Distribution CNS MPO, pkCSMEstimates blood-brain barrier penetration and plasma protein binding. mdpi.comsygnaturediscovery.com
Metabolism ADMET Predictor, SimCYPPredicts sites of metabolism and potential drug-drug interactions. click2drug.orgsygnaturediscovery.com
Excretion ADMETlab, pkCSMEstimates clearance and elimination pathways. mdpi.com
Toxicity DEREK Nexus, PASSPredicts potential toxic liabilities such as carcinogenicity and hepatotoxicity. click2drug.org

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. labinsights.nl This approach significantly accelerates the initial stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. labinsights.nl

Once initial "hit" compounds are identified through virtual screening, the process of lead optimization begins. axxam.com This involves iteratively modifying the chemical structure of the hit compound to improve its potency, selectivity, and ADMET properties. arxiv.org Computational tools are heavily utilized in this phase to predict the effects of chemical modifications before they are synthesized, guiding the design of more promising drug candidates. nih.govmdpi.com In the context of this compound research, virtual screening could be used to identify novel derivatives with enhanced activity, followed by computational lead optimization to refine their properties.

Analytical Methodologies and Research Techniques for 2 Sulfamoylacetylphenol Studies

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic techniques are indispensable for revealing the molecular structure and functional group composition of 2-Sulfamoylacetylphenol. These methods work by interacting with the molecule using various forms of electromagnetic radiation and analyzing the resulting spectrum to provide a chemical "fingerprint".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For this compound, ¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Key features interpreted from a ¹H NMR spectrum include:

Chemical Shift (δ): The position of a signal on the spectrum (measured in parts per million, ppm) indicates the electronic environment of the protons. For example, protons on the aromatic ring of this compound would appear in a distinct region compared to those on the acetyl group.

Integration: The area under each signal is proportional to the number of protons it represents.

Spin-Spin Splitting (Coupling): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) reveals the number of protons on adjacent atoms.

Experimental ¹H NMR data for a compound identified as this compound has been recorded, providing specific chemical shifts that aid in its structural confirmation. hmdb.ca

Table 1: Experimental ¹H NMR Data for this compound

Cluster Midpoint (ppm) Number of Peaks Coupling Type Number of Protons
4.30 4 Multiplet (m) 2
3.90 11 Multiplet (m) 3
3.64 7 Multiplet (m) 4
3.20 1 Singlet (s) 9

Data acquired using a 500 MHz instrument with water (H₂O) as the solvent. hmdb.ca

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can further establish connectivity between protons within the molecule, confirming the arrangement of the acetylphenol and sulfamoyl groups. libretexts.org

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass Spectrometry (MS) is a fundamental tool for identifying and quantifying metabolites in complex biological samples. nih.govprotocols.io It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). This technique is particularly vital in studying this compound, as it is itself a metabolite formed from the cleavage of zonisamide's benzisoxazole ring.

High-resolution mass spectrometers, such as LTQ-Orbitrap, can provide highly accurate mass measurements, which allows for the determination of the elemental composition of a metabolite. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful platform for metabolic pathway analysis. protocols.io In the context of this compound, LC-MS would be used to:

Confirm Identity: By matching the measured accurate mass with the calculated theoretical mass of C₈H₉NO₄S.

Quantify Levels: Measure the concentration of the metabolite in biological fluids like plasma or urine, which is crucial for understanding the pharmacokinetics of the parent drug, zonisamide (B549257).

Identify Further Metabolites: Detect subsequent metabolic products of this compound. lcms.cz

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule's structure and can be used for definitive identification, even in a complex mixture. lcms.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Both IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule. itwreagents.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. itwreagents.com Each type of bond (e.g., C=O, O-H, N-H, S=O) vibrates at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. For this compound, IR spectroscopy would be used to confirm the presence of its key functional groups.

Table 2: Expected IR Absorption Ranges for Functional Groups in this compound

Functional Group Bond Characteristic Absorption Range (cm⁻¹)
Phenol (B47542) O-H stretch 3200-3600 (broad)
Ketone (Acetyl) C=O stretch 1680-1720
Sulfonamide S=O stretch (asymmetric & symmetric) 1300-1350 and 1140-1180
Sulfonamide N-H stretch 3200-3400

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. uomustansiriyah.edu.iq This technique is particularly useful for detecting unsaturated systems and aromatic compounds. uomustansiriyah.edu.iq The spectrum reveals the wavelength of maximum absorbance (λmax), which is characteristic of the molecule's chromophores (light-absorbing groups). The presence of the 2-hydroxyphenyl ring and the acetyl group in this compound makes it UV-active, and its UV spectrum can be used for both qualitative identification and quantitative analysis. uomustansiriyah.edu.iq

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from its parent drug, other metabolites, and endogenous components in biological samples prior to its quantification and identification. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile or thermally unstable compounds like this compound in pharmaceutical and biological studies. nih.govremedypublications.com The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. remedypublications.com

A typical HPLC method for analyzing this compound would involve:

Stationary Phase: A reversed-phase column (e.g., C8 or C18) is commonly used, where the stationary phase is nonpolar.

Mobile Phase: A polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.comnajah.edu A gradient elution, where the solvent composition is changed over time, may be used to achieve optimal separation. nih.gov

Detection: A UV detector is frequently employed, set to a wavelength where this compound exhibits strong absorbance. jfda-online.com Coupling HPLC with a mass spectrometer (LC-MS) provides much higher selectivity and sensitivity. nih.gov

This technique is used to determine the purity of synthesized this compound standards and to quantify its concentration in various samples with high precision and accuracy. chromatographyonline.comiosrjournals.org

Table 3: Generic HPLC Parameters for Analysis

Parameter Description Typical Setting
Column Stationary Phase Reversed-Phase C18 or C8, 3-5 µm particle size
Mobile Phase Solvents Acetonitrile/Methanol and Water/Buffer (e.g., ammonium (B1175870) formate)
Elution Mode Solvent Program Isocratic or Gradient
Flow Rate Speed of Mobile Phase 0.5 - 1.5 mL/min
Detector Signal Measurement UV-Vis (e.g., at λmax) or Mass Spectrometry (MS)

| Injection Volume | Sample Amount | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. spectroscopyonline.comresearchgate.net In this method, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. nih.gov

While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique is highly relevant for studying its metabolic profile. If enzymatic or microbial action on this compound produces smaller, more volatile metabolites, GC-MS would be the ideal method for their identification. nih.govmdpi.com The analysis of the volatile organic compound (VOC) profile can provide insights into metabolic pathways and the breakdown of the parent compound. nih.gov The process typically involves headspace analysis, where volatile compounds are sampled from the space above the sample, often after pre-concentration using solid-phase microextraction (SPME). researchgate.net

Enzyme Kinetics and Inhibition Assays

Enzyme kinetics and inhibition assays are fundamental in characterizing the interaction of a compound with specific enzymes. These studies are crucial for understanding the potential biochemical and physiological effects of this compound.

The kinetic parameters of an enzyme-catalyzed reaction, namely Vmax, Km, and kcat, provide quantitative measures of enzyme performance. msc-mu.comlibretexts.org

Vmax (Maximum Velocity): This parameter represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. libretexts.org It is dependent on the enzyme concentration. youtube.com

Km (Michaelis Constant): Km is the substrate concentration at which the reaction velocity is half of Vmax. libretexts.orgdu.ac.in It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. du.ac.in

kcat (Turnover Number): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. libretexts.org It is calculated as Vmax divided by the total enzyme concentration ([E]T). youtube.comdu.ac.in

The determination of these parameters typically involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. msc-mu.com Graphical methods like the Lineweaver-Burk plot can also be used to determine Km and Vmax. msc-mu.com

Table 1: Key Enzyme Kinetic Parameters

ParameterDescriptionSignificance
Vmax The maximum rate of reaction when the enzyme is saturated with substrate.Indicates the catalytic capacity of the enzyme.
Km The substrate concentration at which the reaction rate is half of Vmax.Reflects the affinity of the enzyme for its substrate.
kcat The turnover number, representing the number of substrate molecules converted per enzyme molecule per unit time.Provides a measure of the catalytic efficiency of an enzyme.

This table provides a general overview of enzyme kinetic parameters and is not specific to this compound due to a lack of available data.

Enzyme inhibition studies are performed to understand how a compound like this compound might interfere with enzyme activity. There are three main types of reversible inhibition:

Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk In competitive inhibition, Vmax remains unchanged, but the apparent Km increases. ucl.ac.uk

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. libretexts.orgwikipedia.org Increasing substrate concentration does not overcome this inhibition. ucl.ac.uk In non-competitive inhibition, Vmax is decreased, while Km remains unchanged. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. ucl.ac.uk This type of inhibition is more effective at higher substrate concentrations. In uncompetitive inhibition, both Vmax and Km are decreased.

The type of inhibition can be determined by analyzing the enzyme kinetics in the presence and absence of the inhibitor, often visualized using Lineweaver-Burk plots. ucl.ac.uk

Table 2: Characteristics of Reversible Enzyme Inhibition Types

Inhibition TypeEffect on VmaxEffect on KmInhibitor Binding Site
Competitive UnchangedIncreasesActive site
Non-competitive DecreasesUnchangedAllosteric site (binds to E and ES)
Uncompetitive DecreasesDecreasesAllosteric site (binds to ES only)

This table summarizes the general characteristics of enzyme inhibition types and is not based on specific data for this compound.

A well-designed enzyme assay is critical for obtaining reliable kinetic data. Key considerations include:

Constant Conditions: Maintaining constant temperature, pH, and ionic strength throughout the experiment is crucial. nih.gov

Initial Velocity: Measurements should be taken during the initial phase of the reaction where the product formation is linear with time, and less than 10% of the substrate has been consumed.

Controls: The inclusion of positive and negative controls is essential for validating the assay results.

Data Analysis: Data from kinetic experiments are typically analyzed using non-linear regression to fit the Michaelis-Menten equation or linearized plots like the Lineweaver-Burk plot. msc-mu.com

Analysis of Inhibition Types (Competitive, Non-competitive, Uncompetitive)

Cell-Based Assays for Mechanistic Investigations (excluding human cell lines for clinical relevance)

Cell-based assays are powerful tools for investigating the biological effects and mechanisms of action of a compound within a cellular context. bmglabtech.com These assays can provide insights into various cellular processes such as cell proliferation, toxicity, and signaling pathways. nih.gov

For a compound like this compound, non-human cell-based assays could be employed to:

Assess its impact on specific cellular targets or pathways.

Investigate its potential to induce or inhibit cellular responses.

Elucidate its mechanism of action by observing changes in cellular morphology, gene expression, or protein function. nih.gov

The choice of cell line is critical and would depend on the specific research question. For instance, if investigating neuro-related effects (given its origin as a metabolite of an antiepileptic drug), neuronal cell lines from non-human primates or rodents might be utilized.

Table 3: Examples of Non-Human Cell-Based Assays for Mechanistic Studies

Assay TypePurposeExample Application
Cytotoxicity Assays To determine the concentration at which a compound becomes toxic to cells.Measuring cell viability in a rodent cell line after exposure to this compound.
Reporter Gene Assays To monitor the activation or inhibition of specific signaling pathways.Using a non-human cell line with a reporter gene linked to a specific transcription factor to see if this compound affects its activity.
Immunocytochemistry To visualize the localization and expression of specific proteins within cells.Staining for markers of cellular stress in a non-human cell line treated with this compound.

This table provides general examples of cell-based assays and is not based on specific experimental data for this compound.

Future Directions and Advanced Research Perspectives on 2 Sulfamoylacetylphenol

Integrated Omics Approaches in Metabolism Studies

The formation of 2-Sulfamoylacetylphenol is a complex process involving both host enzymes and the gut microbiota. nih.gov A comprehensive understanding requires moving beyond single-level analysis to an integrated multi-omics approach. biorxiv.orgfrontiersin.org This involves combining genomics, transcriptomics, proteomics, and metabolomics to build a holistic model of SMAP metabolism.

Pharmacogenomics and Host Factors: The reductive cleavage of zonisamide's benzisoxazole ring to form SMAP is catalyzed by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4, with minor contributions from CYP2C19 and CYP3A5. nih.gov Pharmacogenomic studies, which analyze genetic variations in these CYP enzymes, are critical. For example, studies in Japanese populations have shown that individuals who are poor metabolizers for CYP2C19 exhibit lower clearance of zonisamide (B549257), which could alter the profile of SMAP formation. researchgate.net Future research will integrate genomic data on CYP variants with metabolomic profiles to precisely predict how an individual's genetic makeup influences the rate and extent of SMAP production.

Microbiome and Metagenomics: The gut microbiota plays a crucial role in the metabolism of zonisamide, with species like Clostridium sporogenes identified as being important for the reductive metabolism to SMAP in vivo. researchgate.net Metagenomic sequencing of the gut microbiome can identify the specific bacterial species and the genes encoding the reductase enzymes responsible for this transformation. Integrating metagenomic data with metatranscriptomics (which genes are active) and metabolomics (quantifying SMAP and other microbially-generated molecules) can elucidate the specific contribution of the gut microbiome to drug disposition and its variability between individuals. frontiersin.orgjmb.or.kr

Integrated Analysis: The ultimate goal is to merge host and microbial omics data. dovepress.com For instance, a systems biology approach could model how a patient's CYP3A4 genotype, combined with the abundance of specific drug-metabolizing gut bacteria, collectively determines the plasma and tissue concentrations of both zonisamide and SMAP. This integrated view is essential for personalizing drug therapy and understanding the full spectrum of drug-host-microbiome interactions. biorxiv.org

Omics TechnologyApplication to this compound ResearchKey Insights
Pharmacogenomics Analysis of genetic variants in host genes (e.g., CYP3A4, CYP2C19).Predicts individual differences in hepatic metabolism of zonisamide to SMAP.
Metagenomics Sequencing of gut microbial DNA to identify bacterial species and genes.Identifies specific bacteria (e.g., Clostridium sporogenes) and enzymes responsible for SMAP formation.
Transcriptomics Measures gene expression (RNA) in host tissues or microbial communities.Reveals which metabolic pathways are actively being used for SMAP production under specific conditions.
Proteomics Quantifies protein levels.Directly measures the abundance of metabolic enzymes (e.g., CYP3A4) involved in SMAP formation.
Metabolomics Systematic identification and quantification of small molecules.Measures levels of zonisamide, SMAP, and its conjugates in biological fluids to determine metabolic phenotypes.

Co-Crystallization Studies for Elucidating Ligand-Target Interactions

While this compound is formed by metabolic enzymes, understanding the precise molecular interactions that govern this process requires high-resolution structural data. Co-crystallization followed by X-ray crystallography is a powerful technique to visualize these interactions at an atomic level. mdpi.comnih.gov Although a crystal structure for SMAP complexed with a protein target has not yet been reported, the methodology holds significant promise. Studies have successfully determined the co-crystal structures of the parent drug, zonisamide, and other sulfonamides with their targets, providing a blueprint for future work on SMAP. nih.govrsc.org

The primary target for such a study would be cytochrome P450 3A4 (CYP3A4), the main enzyme responsible for SMAP formation. nih.gov Successfully co-crystallizing CYP3A4 with zonisamide during its reductive turnover to SMAP would provide a structural "snapshot" of the enzymatic reaction. This would reveal:

The precise orientation of the zonisamide molecule within the enzyme's active site.

The key amino acid residues that interact with the benzisoxazole ring and sulfonamide group.

The structural basis for the reductive cleavage of the isoxazole (B147169) ring, a critical step in SMAP formation.

Such structural insights are invaluable for understanding why zonisamide is a substrate for this specific enzyme and how genetic variations in CYP3A4 might alter this interaction. nih.gov Furthermore, if SMAP is later found to have off-target activities, co-crystallization with those proteins would be essential for rational drug design efforts to either enhance or mitigate those effects. esrf.fr

Development of Advanced Analytical Techniques for Trace Analysis

To understand the pharmacokinetics of this compound and its potential biological roles, it is essential to accurately measure its concentration, often at trace levels, in complex biological matrices like plasma, urine, and fecal matter. researchgate.net While early studies used High-Performance Liquid Chromatography (HPLC) nih.gov, modern research relies on more sensitive and specific methods, primarily Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

These advanced methods offer high selectivity through techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for SMAP are monitored, minimizing interference from other molecules in the sample. The use of stable isotope-labeled internal standards, which are chemically identical to SMAP but have a different mass, allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.

A key aspect of these analytical methods is their validation, which includes establishing the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

Limit of Detection (LOD): The lowest concentration of SMAP that can be reliably distinguished from a blank sample, indicating its presence. alsenvironmental.co.ukchromatographyonline.compjlabs.com

Limit of Quantitation (LOQ): The lowest concentration of SMAP that can be measured with an acceptable level of precision and accuracy. eflm.eu

Future research will focus on pushing these limits even lower, enabling the study of SMAP in micro-volume samples or in specific tissues where its concentration may be extremely low. This could involve the development of novel sample extraction techniques, more sensitive mass spectrometers, or miniaturized analytical platforms for high-throughput screening.

Analytical TechniquePrincipleAdvantages for SMAP Analysis
HPLC Separation based on column chemistry.Robust and established method.
UPLC-MS/MS High-pressure liquid chromatography for rapid separation followed by mass-selective detection.High sensitivity, specificity (via MRM), and speed. Gold standard for bioanalysis.
Immunoassays Use of specific antibodies to detect the target molecule.Potentially high throughput and suitable for point-of-care applications (if developed).
Biosensors A biological recognition element coupled to a signal transducer.Could offer real-time monitoring capabilities (future development).

Exploration of Novel Biological Roles and Pathways beyond Current Understanding

Historically, this compound has been considered a pharmacologically inactive metabolite destined for excretion, primarily as a glucuronide conjugate. researchgate.neteuropa.eu However, this perspective may be incomplete. The biotransformation of a drug by the gut microbiota represents a significant chemical event within the gut lumen, and the resulting metabolites can participate in the complex signaling network of the microbiota-gut-brain axis. nih.gov

Future research will explore the hypothesis that SMAP, while not possessing the anticonvulsant activity of its parent compound, may have other biological roles. researchgate.net Potential areas of investigation include:

Modulation of the Gut Microbiome: The production of SMAP by specific bacteria could influence the local gut environment, potentially altering the composition or metabolic activity of the surrounding microbial community.

Interaction with Host Receptors: SMAP could act as a signaling molecule, interacting with host receptors in the gut epithelium or the enteric nervous system. This communication between the gut and the central nervous system is a critical component of the gut-brain axis. researchgate.net

Immune System Modulation: Metabolites produced by the gut microbiota are known to interact with the host immune system. Research could investigate whether SMAP has any pro- or anti-inflammatory effects within the gastrointestinal tract.

Antibacterial Activity: As a sulfonamide-containing compound, SMAP or its derivatives could possess intrinsic antimicrobial properties, an area that warrants screening.

Computational and Experimental Synergy in Drug Design and Discovery Pipelines

The synergy between computational modeling and experimental validation provides a powerful and efficient pipeline for future research on this compound. nih.gov This approach can accelerate the pace of discovery and reduce reliance on costly and time-consuming experimental screening alone.

Computational Modeling:

Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of zonisamide and SMAP. nih.govnih.gov These models can integrate in vitro metabolism data and patient-specific factors (like CYP genetics) to predict in vivo drug and metabolite concentrations, helping to anticipate drug-drug interactions. nih.gov

Molecular Docking: Docking simulations can predict how SMAP might bind to a wide array of proteins, including its metabolizing enzymes (CYP3A4) or potential off-targets. mdpi.com This can generate hypotheses about its biological interactions that can then be tested experimentally.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activity or toxicity. nih.govplapiqui.edu.arnih.govmdpi.com By building QSAR models for sulfonamides, researchers can predict the potential properties of SMAP or design novel derivatives with desired characteristics. Computational tools have already been developed to predict drug metabolism by the gut microbiome, using the transformation of zonisamide to SMAP as a test case. nih.govresearchgate.net

Experimental Validation: The predictions generated from these in silico models serve as a guide for focused experimental work. For example, if docking studies predict that SMAP binds to a particular host receptor, this can be validated using in vitro binding assays. If PBPK models predict a significant drug-drug interaction, a targeted clinical pharmacokinetic study can be designed to confirm it. This iterative cycle of computational prediction followed by experimental validation ensures that research efforts are directed toward the most promising avenues, maximizing efficiency in the drug discovery and development pipeline.

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